molecular formula C23H24N6O5 B2891952 (E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 372153-63-4

(E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

货号: B2891952
CAS 编号: 372153-63-4
分子量: 464.482
InChI 键: PCAFSROOGQQYQQ-BHGWPJFGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a methylxanthine derivative with a purine-dione core. Its structure features:

  • Position 7: A 2-hydroxy-3-(o-tolyloxy)propyl group (o-tolyloxy = ortho-methylphenoxy), contributing to lipophilicity and steric bulk.
  • Position 8: An (E)-configured 2-hydroxybenzylidene hydrazinyl group, enabling hydrogen bonding and π-π interactions.
  • Position 3: A methyl group, common in xanthine derivatives to modulate metabolic stability.

Its synthesis likely involves multi-step functionalization of the purine core, as seen in analogous compounds .

属性

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5/c1-14-7-3-6-10-18(14)34-13-16(30)12-29-19-20(28(2)23(33)26-21(19)32)25-22(29)27-24-11-15-8-4-5-9-17(15)31/h3-11,16,30-31H,12-13H2,1-2H3,(H,25,27)(H,26,32,33)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAFSROOGQQYQQ-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=CC4=CC=CC=C4O)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C/C4=CC=CC=C4O)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its pharmacological effects and mechanisms of action.

Synthesis

The synthesis of this purine derivative typically involves several steps of chemical modification and purification. While specific synthetic routes are not detailed in the available literature, purine derivatives are often synthesized through methods such as alkylation, acylation, and condensation reactions involving hydrazines and phenolic compounds.

Antidiabetic Activity

Recent studies have highlighted the potential antidiabetic properties of purine derivatives. For instance, a related purine compound demonstrated significant inhibition of DPP-4 (Dipeptidyl Peptidase-4), an enzyme involved in glucose metabolism. The IC50 value for this compound was reported at 4.92 µM, indicating potent activity comparable to established antidiabetic agents like vildagliptin (IC50 = 3.21 µM) .

Table 1: Inhibition of DPP-4 Activity

Concentration (µM)Compound 1 (%)Vildagliptin (%)
1.34.5 ± 1.213.75 ± 1.2
1047.44 ± 1.2562.57 ± 1.74
IC504.923.21

Anticancer Activity

The compound's structure suggests possible interactions with various molecular targets involved in cancer progression. For example, compounds with similar purine structures have shown to inhibit histone deacetylases (HDAC), epidermal growth factor receptor (EGFR), and HER2 pathways, which are critical in cancer cell proliferation .

In vitro studies have indicated that certain purine derivatives can exhibit antiproliferative effects across multiple tumor cell lines, suggesting a multifaceted mechanism of action that may involve apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As noted in antidiabetic studies, the inhibition of DPP-4 leads to increased levels of incretin hormones, which help regulate blood sugar levels.
  • Antiproliferative Effects : The ability to inhibit HDACs can lead to altered gene expression profiles in cancer cells, promoting apoptosis and inhibiting growth.
  • Receptor Modulation : By interacting with EGFR and HER2, the compound may interfere with signaling pathways that promote tumor growth and survival.

Case Studies

Several case studies have investigated the efficacy of purine derivatives in clinical settings:

  • Case Study A : A clinical trial involving a purine derivative similar to the one discussed showed promising results in patients with type 2 diabetes, demonstrating improved glycemic control compared to placebo groups .
  • Case Study B : In oncology trials, a related purine derivative exhibited significant tumor reduction in patients with breast cancer when combined with standard chemotherapy regimens .

相似化合物的比较

Table 1: Substituent Comparison at Key Positions

Compound Name Position 7 Substituent Position 8 Substituent Molecular Weight Key Features Reference
Target Compound 2-hydroxy-3-(o-tolyloxy)propyl (E)-2-(2-hydroxybenzylidene)hydrazinyl 442.4 (calc.) Ortho-methylphenoxy, salicylidene
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-8-((2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl)... 2-hydroxy-3-(4-methoxyphenoxy)propyl (E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl Not reported Para-methoxyphenoxy, ethylidene
(E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-... 2-hydroxypropyl (E)-2-(4-hydroxybenzylidene)hydrazinyl 358.35 Simplified propyl, para-hydroxy
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6-dione 2-chlorobenzyl 3-hydroxypropylamino 363.8 Chlorobenzyl, amino linker
(E)-1-allyl-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-... Allyl at N-1, 3,7-dimethyl (E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl 384.4 Allyl substitution, methoxy

Key Observations :

  • Position 8 : The 2-hydroxybenzylidene hydrazinyl group in the target compound offers ortho-hydroxyl interactions, distinct from the para-hydroxyl in or methoxy/ethoxy variants in .

Physicochemical Properties

  • Lipophilicity: The o-tolyloxy group (logP ~2.5 estimated) increases hydrophobicity compared to the 4-methoxyphenoxy (logP ~2.0) or hydroxypropyl (logP ~1.2) groups .

常见问题

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential modifications of the purine core. Key parameters include:

  • Hydrazone formation : Use of hydrazine derivatives (e.g., 2-hydroxybenzaldehyde hydrazine) under acidic conditions (pH 4–5) at 60–70°C to ensure regioselectivity at the C8 position .
  • Propyloxy group introduction : Alkylation of the hydroxyl group on the propyl chain using o-tolyl bromide in DMF with K₂CO₃ as a base, requiring inert atmosphere (N₂) to prevent oxidation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates with >95% purity .

Q. How can researchers address solubility challenges during analytical characterization (e.g., NMR, HPLC)?

  • NMR : Use deuterated DMSO-d₆ with 1% TFA to protonate basic nitrogen atoms, improving solubility. For 2D NMR (e.g., HSQC, HMBC), dilute samples (1–2 mM) reduce signal broadening caused by aggregation .
  • HPLC : Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile) with a slow gradient (1% ACN/min) to resolve polar hydrazinyl and hydrophobic o-tolyloxy groups .

Advanced Research Questions

Q. What structural features influence its biological activity, and how can SAR studies resolve contradictory data?

Contradictions in bioactivity (e.g., antiviral vs. antitumor) arise from:

  • Substituent stereochemistry : The (E)-configuration of the hydrazinyl-benzylidene moiety enhances π-π stacking with target enzymes, while (Z)-isomers show reduced affinity .
  • o-Tolyloxy vs. p-methoxyphenoxy : o-Tolyloxy improves membrane permeability (logP = 1.8 vs. 1.2 for p-methoxy), but reduces solubility, requiring formulation adjustments .

Q. Methodology :

  • Perform comparative assays (e.g., enzyme inhibition IC₅₀, cytotoxicity) using isomers and analogs.
  • Use X-ray crystallography to resolve binding modes with target proteins (e.g., kinase domains) .

Q. What experimental strategies elucidate its mechanism of enzymatic interaction?

  • Kinetic assays : Measure inhibition constants (Kᵢ) using ATP-competitive assays (e.g., for kinases) with varying substrate concentrations .
  • Fluorescence quenching : Monitor tryptophan residues in enzyme active sites upon compound binding (λₑₓ = 280 nm, λₑₘ = 340 nm) .
  • Molecular docking : Validate hypotheses using AutoDock Vina with crystal structures from the PDB (e.g., 3QKK for purine-binding proteins) .

Q. How can computational modeling resolve discrepancies in predicted vs. observed bioactivity?

  • Docking refinement : Incorporate solvation effects (e.g., implicit water models) and side-chain flexibility in active sites .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR : Use descriptors like topological polar surface area (TPSA) and H-bond donors to correlate with cellular uptake .

Q. What methodologies mitigate instability during in vitro assays (e.g., hydrolysis, oxidation)?

  • pH stability : Pre-test compound stability in PBS (pH 7.4) and cell culture media (e.g., DMEM) at 37°C for 24–72 hours. Use LC-MS to detect degradation products (e.g., hydrazine cleavage) .
  • Antioxidant additives : Include 0.1 mM ascorbic acid in assay buffers to prevent oxidation of the hydroxybenzylidene group .

Q. How should researchers validate contradictory cytotoxicity data across cell lines?

  • Dose-response profiling : Test 10 concentrations (1 nM–100 µM) in triplicate, using MTT or resazurin assays. Normalize data to positive controls (e.g., doxorubicin) .
  • Mechanistic studies : Combine RNA-seq (to identify differentially expressed genes) and flow cytometry (apoptosis/necrosis markers) to distinguish on-target vs. off-target effects .

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

  • Parameter documentation : Report exact equivalents of reagents (e.g., 1.2 eq o-tolyl bromide), reaction times (±5 min), and purification Rf values .
  • Batch validation : Characterize 3 independent synthetic batches via HPLC purity (>98%) and HRMS (mass error < 2 ppm) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。